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Compound of Interest

Compound Name: 8,11,14-Eicosatriynoic acid

Cat. No.: B15609163 Get Quote

Technical Support Center: 8,11,14-Eicosatriynoic
Acid
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals using 8,11,14-
Eicosatriynoic acid (ETYA). The information addresses potential off-target effects to ensure

accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 8,11,14-Eicosatriynoic acid?

8,11,14-Eicosatriynoic acid is a polyunsaturated fatty acid analogue that primarily functions

as a competitive and irreversible inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX)

enzymes.[1][2] By targeting these key enzymes in the arachidonic acid cascade, it effectively

blocks the biosynthesis of prostaglandins and leukotrienes.[1][2]

Q2: Is 8,11,14-Eicosatriynoic acid a specific inhibitor?

No, it is considered a non-specific or dual inhibitor because it acts on both COX and LOX

pathways.[1] This broad activity is a crucial consideration in experimental design, as it can

impact multiple signaling pathways simultaneously.
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Q3: What are the known IC50 values for 8,11,14-Eicosatriynoic acid against its primary

targets?

The half-maximal inhibitory concentration (IC50) values for 8,11,14-Eicosatriynoic acid can

vary depending on the experimental conditions. However, reported values are summarized in

the table below.

Quantitative Data: Inhibitory Activity of 8,11,14-
Eicosatriynoic Acid

Target Enzyme IC50 Value (µM)

Cyclooxygenase (COX) 14

5-Lipoxygenase (5-LOX) 25

12-Lipoxygenase (12-LOX) 0.46

Slow-Reacting Substance of Anaphylaxis (SRS-

A)
10

Source: Data compiled from Cayman Chemical product information sheet.[3]

Troubleshooting Guide: Potential Off-Target Effects
Users may encounter unexpected experimental outcomes due to the potential off-target effects

of 8,11,14-Eicosatriynoic acid. This guide provides information on possible unintended

interactions and protocols to investigate them.

Issue: Unexpected changes in gene expression related to lipid metabolism and inflammation.

Potential Cause: Activation of Peroxisome Proliferator-Activated Receptors (PPARs). While

direct binding data for 8,11,14-Eicosatriynoic acid is limited, a structurally similar compound,

5,8,11,14-eicosatetraynoic acid (ETYA), is a known PPARα activator.[4] Furthermore, a

metabolite of 8,11,14-Eicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET),

has been shown to be a potent PPARα activator. It is plausible that 8,11,14-Eicosatriynoic
acid itself or its metabolites could modulate PPAR activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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